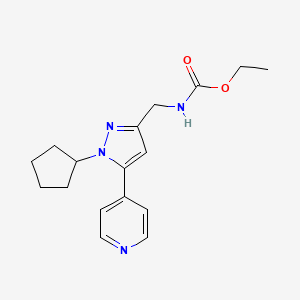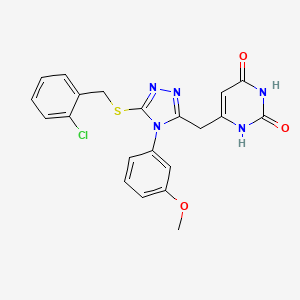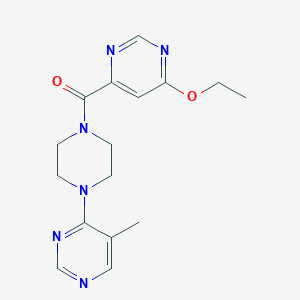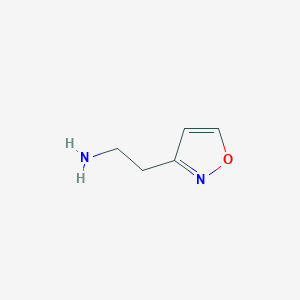
ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate, also known as S-2474, is a novel anticoagulant drug that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of direct factor Xa inhibitors, which are known to be effective in preventing thrombosis and embolism. In
Scientific Research Applications
Synthesis and Heterocyclic Chemistry Applications
Ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate is utilized in the synthesis of heterocyclic compounds, which are essential in various fields including pharmaceuticals, agrochemicals, and dyes. Research by Mohareb et al. (2004) demonstrated the preparation of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity towards active methylene reagents to produce pyran, pyridine, and pyridazine derivatives, highlighting the compound's role in creating polyfunctionally substituted heterocycles (Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I., 2004).
Anticancer Research
The carbamate group in ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate derivatives has been studied for its potential in cancer treatment. Temple et al. (1989) explored alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates, revealing their role in binding to cellular tubulin, inhibiting mitosis, and exhibiting cytotoxic activity against neoplasms in mice (Temple, C., Rener, G., & Comber, R., 1989).
Facilitating Heterocyclic Synthesis
Further research underscores the compound's versatility in synthesizing novel heterocyclic structures. Ghaedi et al. (2015) reported an efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, demonstrating the compound's utility in creating N-fused heterocycles (Ghaedi, A., Bardajee, G., Mirshokrayi, A., Mahdavi, M., Shafiee, A., & Akbarzadeh, T., 2015).
properties
IUPAC Name |
ethyl N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-17(22)19-12-14-11-16(13-7-9-18-10-8-13)21(20-14)15-5-3-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDUTIYEHUJZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN(C(=C1)C2=CC=NC=C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B2681395.png)
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2681396.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2681397.png)
![5-[(2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2681398.png)
![4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2681400.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2681410.png)
![2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2681411.png)


![3-isopropyl-6-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2681415.png)
